An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic physicochemical properties of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a heterocyclic compound of increasing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogs and theoretical predictions to offer a robust profile. The guide covers the compound's structure, tautomerism, predicted pKa, and solubility, with a focus on the influence of the trifluoromethyl group. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research.
Introduction
6-(Trifluoromethyl)isoquinolin-1(2H)-one is a substituted isoquinolinone scaffold. The isoquinoline core is a prevalent motif in a multitude of natural products and pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the fundamental basic properties of this compound, such as its acidity/basicity (pKa) and solubility, is critical for its development in areas like drug discovery and materials science.
Chemical Structure and Tautomerism
6-(Trifluoromethyl)isoquinolin-1(2H)-one exists in a tautomeric equilibrium between the lactam (amide) form, 6-(trifluoromethyl)isoquinolin-1(2H)-one, and the lactim (enol) form, 6-(trifluoromethyl)isoquinolin-1-ol. The lactam form is generally the predominant tautomer in solution. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity.
Caption: Tautomeric equilibrium of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Physicochemical Properties
Basicity and Acidity (pKa)
The basicity and acidity of 6-(trifluoromethyl)isoquinolin-1(2H)-one are influenced by several structural features:
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The Lactam N-H Proton: The proton on the nitrogen in the lactam form is weakly acidic. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of this proton compared to unsubstituted isoquinolin-1(2H)-one.
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The Carbonyl Oxygen: The oxygen of the carbonyl group is a potential site for protonation, rendering the molecule weakly basic.
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The Ring Nitrogen (in the lactim form): The nitrogen in the aromatic ring of the lactim tautomer can also be protonated. The pKa of the conjugate acid of the parent isoquinoline is 5.14, indicating it is a weak base.[2] The strong electron-withdrawing effect of the trifluoromethyl group is expected to significantly decrease the basicity of the ring nitrogen.
Predicted and Comparative pKa Values
| Compound | Functional Group | pKa | Data Type | Reference |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | N-H (Lactam) | ~12-13 | Predicted | Estimation based on analogs |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Conjugate Acid (Carbonyl Protonation) | < 5 | Predicted | Estimation based on analogs |
| 6-Isobutylisoquinolin-1(2H)-one | N-H (Lactam) | 13.32 | Predicted | [3] |
| Isoquinoline | Conjugate Acid | 5.14 | Experimental | [2] |
Solubility
The solubility of 6-(trifluoromethyl)isoquinolin-1(2H)-one is expected to be low in aqueous solutions and higher in organic solvents. The trifluoromethyl group generally increases lipophilicity, which would decrease aqueous solubility.
Predicted and Comparative Solubility Data
| Compound | Solvent | Solubility | Data Type | Reference |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Water | Low | Predicted | Based on structure |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Organic Solvents (e.g., DMSO, DMF, Alcohols) | Soluble | Qualitative | General chemical supplier information |
| Isoquinoline | Water | Poorly soluble | Experimental | [4] |
| Isoquinoline | Organic Solvents (e.g., ethanol, ether) | Soluble | Experimental | [2][4] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the pKa and solubility of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Determination of pKa
4.1.1. Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of 6-(trifluoromethyl)isoquinolin-1(2H)-one of known concentration (e.g., 1-10 mM) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and dilute with deionized water.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Titration:
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Calibrate a pH meter with standard buffer solutions.
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Place a known volume of the sample solution in a beaker with a magnetic stirrer.
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If determining the pKa of the N-H proton, start with an acidic solution and titrate with the strong base. If determining the pKa of the conjugate acid, start with a basic solution and titrate with the strong acid.
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Add small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH values against the volume of titrant added.
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The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.
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4.1.2. UV-Vis Spectrophotometry
This method is useful for compounds with a chromophore that changes absorbance with protonation state.
Methodology:
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Preparation of Solutions:
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Prepare a series of buffer solutions with a range of known pH values.
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Prepare a stock solution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in a suitable solvent.
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Measurement:
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Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH.
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Measure the UV-Vis absorbance spectrum for each solution.
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Data Analysis:
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Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.
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The resulting sigmoidal curve will have an inflection point at the pH that is equal to the pKa.
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Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Workflow for solubility determination by the shake-flask method.
Methodology:
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Equilibration:
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Add an excess amount of solid 6-(trifluoromethyl)isoquinolin-1(2H)-one to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed container.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).
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Phase Separation:
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After equilibration, allow the suspension to settle.
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Separate the solid and liquid phases by centrifugation or filtration through a filter that does not adsorb the compound.
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Quantification:
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Carefully withdraw a known volume of the clear supernatant.
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Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
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Biological Context and Signaling Pathways
While specific signaling pathways for 6-(trifluoromethyl)isoquinolin-1(2H)-one are not yet elucidated, derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one have shown interesting biological activities. For instance, some derivatives exhibit potent WDR5 WIN-site inhibition, suggesting potential applications in cancer therapy by targeting protein-protein interactions crucial for tumor growth.[5]
Caption: Potential mechanism of action for isoquinolinone derivatives.
Further research is required to identify the specific molecular targets and signaling pathways modulated by 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Conclusion
This technical guide has provided a detailed overview of the core basic properties of 6-(trifluoromethyl)isoquinolin-1(2H)-one, drawing upon predictive methods and data from analogous compounds. The presence of the trifluoromethyl group is anticipated to significantly influence its pKa and solubility. The provided experimental protocols offer a clear path for researchers to obtain precise experimental data for this promising molecule. A thorough understanding of these fundamental properties is essential for advancing the use of 6-(trifluoromethyl)isoquinolin-1(2H)-one in drug discovery and other scientific applications.
